6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a potential intermediate for the synthesis of pyridino[2,3-d]pyrimidin-7(8H)-one derivatives. These derivatives are being investigated for their ability to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6) [].
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic organic compound with the molecular formula C₁₄H₁₃BrClN₅O. It has a molecular weight of approximately 342.62 g/mol . This compound features a pyrido[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. These kinases are crucial in regulating the cell cycle, making this compound of interest in cancer research and treatment.
BC-CMP itself is not directly investigated for its biological activity. Instead, as mentioned earlier, it serves as a chemical intermediate for the synthesis of CDK inhibitors. These derivative compounds target and inhibit CDKs, specifically CDK4 and/or CDK6, which are involved in regulating the cell cycle progression []. Inhibiting these enzymes disrupts cell cycle control, potentially leading to cell death in cancer cells [].
These reactions can be exploited to synthesize analogs with varied pharmacological properties.
This compound has demonstrated significant biological activity as an inhibitor of CDK4 and CDK6. By inhibiting these kinases, it can interfere with the cell cycle progression, making it a potential therapeutic agent in treating cancers characterized by uncontrolled cell division. Studies have indicated that derivatives of this compound may enhance the efficacy of existing cancer therapies by targeting specific pathways involved in tumor growth and proliferation .
The synthesis of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions:
These methods allow for the efficient production of this compound in a laboratory setting.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is primarily utilized in pharmaceutical research as a precursor for developing CDK inhibitors. Its derivatives are being explored for their potential use in:
Due to its ability to modulate cell cycle pathways, it holds promise for combination therapies aimed at enhancing treatment outcomes in various malignancies.
Research into the interactions of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one with biological targets has shown that it effectively binds to CDK4 and CDK6. Interaction studies often involve:
These studies are crucial for understanding its potential clinical applications.
Several compounds exhibit structural similarities to 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, each possessing unique properties:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | 1013916-37-4 | 0.85 | Lacks bromine substitution |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 183208-34-6 | 0.59 | Different core structure |
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 | 0.73 | Contains a carboxamide group |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 1086064-49-4 | 0.62 | Different substitution pattern |
These compounds highlight the diversity within this chemical class while underscoring the unique attributes of 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one as a targeted therapeutic agent.
The exploration of these similar compounds can lead to new insights into structure-function relationships and guide future drug development efforts.